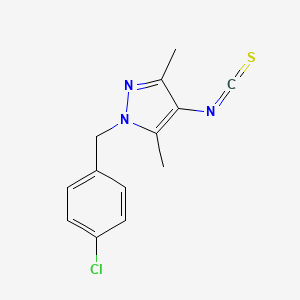

1-(4-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 4-chloro-benzyl group, an isothiocyanate group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, 3,5-dimethyl-1H-pyrazole is formed by reacting hydrazine hydrate with acetylacetone under reflux conditions.

Introduction of the 4-Chloro-benzyl Group: The 4-chloro-benzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 3,5-dimethyl-1H-pyrazole with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Addition of the Isothiocyanate Group: The final step involves the introduction of the isothiocyanate group. This can be achieved by reacting the intermediate compound with thiophosgene (CSCl2) or by using a more environmentally friendly reagent such as potassium thiocyanate (KSCN) in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thioureas or thiocarbamates, respectively.

Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

Reduction: Reduction of the isothiocyanate group can yield amines or other reduced products.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols can be used. Typical conditions include room temperature or mild heating in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Thioureas and Thiocarbamates: Formed from nucleophilic substitution reactions.

Sulfonyl Derivatives: Resulting from oxidation reactions.

Amines: Produced from reduction reactions.

Scientific Research Applications

1-(4-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The isothiocyanate group is known for its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic applications. Compounds with similar structures have shown promise as pharmaceutical agents.

Industry: Utilized in the development of new materials and chemical products. Its unique structure allows for the creation of specialized polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole involves its interaction with various molecular targets:

Molecular Targets: The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function.

Pathways Involved: The compound may interfere with cellular signaling pathways, leading to changes in cell behavior. For example, it may induce apoptosis in cancer cells by disrupting key regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

1-(4-Chloro-benzyl)-3,5-dimethyl-1H-pyrazole: Lacks the isothiocyanate group, resulting in different reactivity and biological activity.

1-(4-Methyl-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole: Similar structure but with a methyl group instead of a chloro group, leading to variations in chemical properties.

1-(4-Bromo-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole:

Uniqueness

1-(4-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is unique due to the presence of both the isothiocyanate and 4-chloro-benzyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

1-(4-Chloro-benzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews its biological activity, focusing on anti-inflammatory properties, mutagenicity, and anticancer effects, supported by various studies and case analyses.

- Molecular Formula : C₁₃H₁₂ClN₃S

- Molecular Weight : 277.77 g/mol

- CAS Number : 1004644-12-5

The compound features a pyrazole ring substituted with an isothiocyanate group, which is known for its reactivity and biological significance.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. This compound has demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

- In vitro Studies : Various synthesized pyrazole derivatives were screened for their COX inhibitory activity. Notably, compounds with similar structures exhibited IC₅₀ values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory effects compared to standard drugs like diclofenac .

| Compound | COX-2 IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Diclofenac | 0.054 | - |

Mutagenicity and Toxicity

The mutagenic potential of isothiocyanates has been a subject of investigation. While some isothiocyanates exhibit anticancer properties, they can also present mutagenic risks. The compound's structure suggests it may interact with nucleophilic residues in proteins, potentially leading to cellular damage if not properly regulated .

Anticancer Effects

Isothiocyanates are recognized for their anticancer properties through various mechanisms, including the inhibition of deubiquitinating enzymes. This action can lead to the degradation of oncogenic proteins and promote apoptosis in cancer cells. The compound's ability to form covalent bonds with nucleophiles enhances its potential as an anticancer agent .

Case Studies

- Anti-inflammatory Efficacy : A study conducted by Abdellatif et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited significant reductions in edema comparable to established anti-inflammatory drugs .

- Mutagenicity Assessment : A comprehensive review of mutagenic chemicals indicated that while many compounds exhibit beneficial pharmacological effects, their mutagenic potential must be carefully evaluated in preclinical studies .

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-4-isothiocyanato-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3S/c1-9-13(15-8-18)10(2)17(16-9)7-11-3-5-12(14)6-4-11/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKFNBNLDYTSOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)N=C=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.